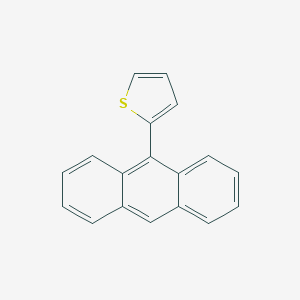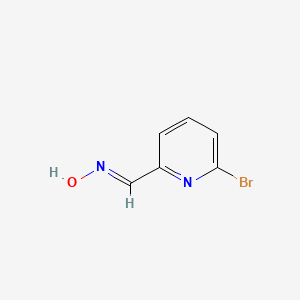
(E)-6-bromopicolinaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-bromopicolinaldehyde oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from 6-bromopicolinaldehyde, a brominated derivative of picolinaldehyde. Oximes are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-bromopicolinaldehyde oxime typically involves the condensation of 6-bromopicolinaldehyde with hydroxylamine. The reaction is carried out in an aqueous or alcoholic medium, often under mild acidic or neutral conditions to facilitate the formation of the oxime bond. The reaction can be represented as follows:
6-bromopicolinaldehyde+hydroxylamine→(E)-6-bromopicolinaldehyde oxime
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6-bromopicolinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-6-bromopicolinaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-6-bromopicolinaldehyde oxime depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
6-bromopicolinaldehyde: The parent aldehyde from which the oxime is derived.
Picolinaldehyde oxime: A non-brominated analog.
Other brominated oximes: Compounds with similar structures but different substitution patterns.
Uniqueness
(E)-6-bromopicolinaldehyde oxime is unique due to the presence of both the bromine atom and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C6H5BrN2O |
|---|---|
Peso molecular |
201.02 g/mol |
Nombre IUPAC |
(NE)-N-[(6-bromopyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5BrN2O/c7-6-3-1-2-5(9-6)4-8-10/h1-4,10H/b8-4+ |
Clave InChI |
XZGKHHLLUFDXIB-XBXARRHUSA-N |
SMILES isomérico |
C1=CC(=NC(=C1)Br)/C=N/O |
SMILES canónico |
C1=CC(=NC(=C1)Br)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





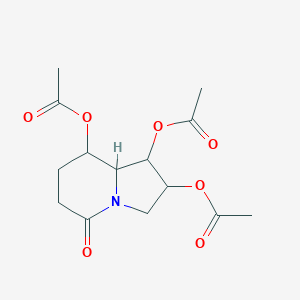
![5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14760280.png)

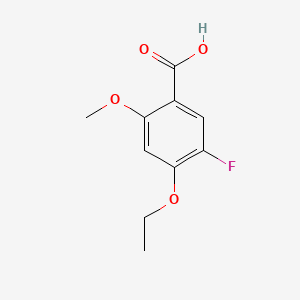
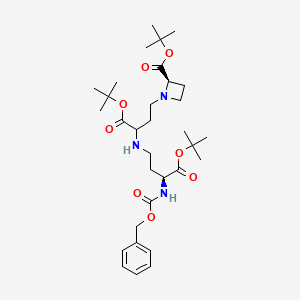
![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)
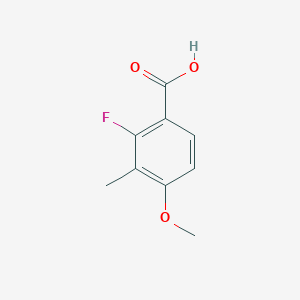
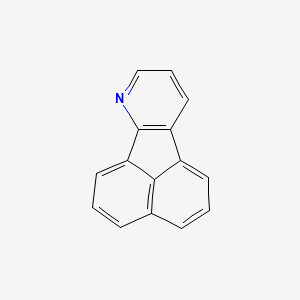
![1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14760333.png)
